

An In-depth Technical Guide to the ^1H NMR Spectrum of Methyl Valerate

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Compound of Interest

Compound Name: Methyl valerate

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This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (^1H NMR) spectrum of **methyl valerate** (also known as methyl pentanoate). It includes a detailed analysis of the spectral data, a standard experimental protocol for acquiring the spectrum, and a visual representation of the proton signaling pathways.

^1H NMR Spectral Data of Methyl Valerate

The ^1H NMR spectrum of **methyl valerate** exhibits distinct signals corresponding to the five chemically non-equivalent sets of protons in the molecule. The data presented below is a representative summary based on spectra obtained in deuterated chloroform (CDCl_3) at 90 MHz.

Proton Assignment (Structure Label)	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]
a	~3.67	Singlet	3H	N/A
b	~2.31	Triplet	2H	~7.4
c	~1.62	Sextet (multiplet)	2H	~7.4, ~7.5
d	~1.35	Sextet (multiplet)	2H	~7.5, ~7.3
e	~0.92	Triplet	3H	~7.3

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions such as solvent, concentration, and spectrometer frequency.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-resolution ^1H NMR spectrum of **methyl valerate**.

1. Sample Preparation:

- Materials: **Methyl valerate** (high purity), deuterated chloroform (CDCl_3 , 99.8%+ D), NMR tube (5 mm), Pasteur pipette, small vial.
- Procedure:
 - In a clean, dry vial, dissolve approximately 5-10 mg of **methyl valerate** in 0.6-0.7 mL of CDCl_3 .
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Software: Standard NMR data acquisition and processing software.
- Parameters:
 - Nucleus: ^1H
 - Solvent: CDCl_3
 - Temperature: 298 K (25 °C)
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
 - Number of Scans: 8 to 16 (for a sample of this concentration)
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time: 2-4 seconds
 - Spectral Width: 0-12 ppm
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.

- Calibrate the chemical shift scale by setting the residual CHCl_3 signal to 7.26 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and measure the coupling constants.

Visualization of Proton Signaling

The following diagram illustrates the structure of **methyl valerate** and the spin-spin coupling relationships between the adjacent non-equivalent protons.

Methyl Valerate Structure and Proton Coupling

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